Z-Asn(Xan)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

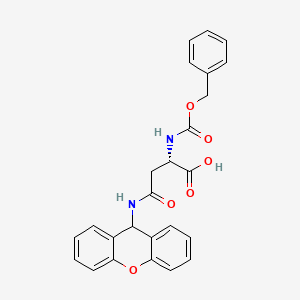

The compound Z-Asn(Xan)-OH is a derivative of asparagine, an amino acid, where the asparagine side chain is protected by a xanthyl group. This compound is often used in peptide synthesis due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asn(Xan)-OH typically involves the protection of the asparagine side chain with a xanthyl group. This can be achieved through the following steps:

Protection of the Amino Group: The amino group of asparagine is protected using a benzyloxycarbonyl (Z) group.

Protection of the Side Chain: The side chain amide group is protected using a xanthyl group.

The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines can handle the repetitive steps of protection and deprotection, ensuring high yield and purity of the final product.

化学反应分析

Types of Reactions

Z-Asn(Xan)-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The xanthyl group can be substituted with other protecting groups or functional groups.

Deprotection Reactions: The Z and xanthyl groups can be removed under acidic or basic conditions to yield free asparagine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.

Deprotection Reactions: Conditions involving strong acids or bases, such as TFA or sodium hydroxide (NaOH), are employed.

Major Products

The major products formed from these reactions include free asparagine and various substituted derivatives, depending on the reagents used.

科学研究应用

Biochemical Properties

Z-Asn(Xan)-OH plays a significant role in various biochemical reactions, particularly in peptide synthesis. It acts as a substrate for peptide bond formation and interacts with enzymes such as asparaginase, which catalyzes the hydrolysis of asparagine into aspartic acid and ammonia.

Cellular Effects

This compound influences cellular processes by modulating cell signaling pathways and gene expression. For example, it has been shown to affect the proliferation rate of human breast adenocarcinoma cells (MDA-MB 231) and human dermal fibroblasts (HuDe).

Molecular Mechanism

The interactions of this compound with biomolecules lead to enzyme inhibition or activation, impacting metabolic pathways related to amino acid metabolism.

Applications in Scientific Research

This compound has numerous applications across various fields:

- Chemistry : Utilized as a building block in peptide synthesis and as a protecting group for amino acids.

- Biology : Employed in studying enzyme-substrate interactions and protein synthesis.

- Medicine : Used in synthesizing pharmaceutical peptides and as a precursor in drug development.

- Industry : Applied in producing biochemicals and as a reagent in organic synthesis.

Case Studies Highlighting Applications

- Peptide Synthesis : A study demonstrated the effectiveness of this compound in synthesizing complex peptides with high yields, showcasing its utility in pharmaceutical applications .

- Drug Development : Research focused on using this compound to create targeted drug delivery systems, particularly in neuropharmacology, indicating its potential for developing treatments for neurological disorders .

- Fluorescent Probes : The xanthene moiety allows for creating fluorescent probes for imaging applications, enhancing visualization techniques in cellular biology .

作用机制

The mechanism of action of Z-Asn(Xan)-OH involves its role as a protected amino acid in peptide synthesis. The xanthyl group provides stability to the asparagine side chain, preventing unwanted reactions during peptide assembly. Upon deprotection, the free asparagine can participate in various biochemical processes, including enzyme catalysis and protein folding.

相似化合物的比较

Similar Compounds

Z-Asn-ONp: Another protected form of asparagine, where the side chain is protected by a nitrophenyl group.

Fmoc-Asn(Xan)-OH: A similar compound where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness

Z-Asn(Xan)-OH is unique due to its specific protecting groups, which provide a balance of stability and reactivity, making it particularly useful in peptide synthesis. The xanthyl group offers a distinct advantage in terms of stability compared to other protecting groups.

生物活性

Z-Asn(Xan)-OH, also known as N-(benzyloxycarbonyl)-L-asparagine, is a derivative of asparagine that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C25H22N2O6

- Molecular Weight : 446.45 g/mol

- CAS Number : 56777071

- Density : 1.4 ± 0.1 g/cm³

- Melting Point : 163-165 °C

These properties indicate that this compound is a stable compound with significant solubility characteristics, which may influence its biological activity.

This compound has been studied for its role in various biological processes:

- Ergogenic Effects : As an amino acid derivative, this compound is believed to enhance physical performance by influencing the secretion of anabolic hormones and improving mental performance during stress-related tasks. This is particularly relevant in sports nutrition, where amino acids are used to prevent exercise-induced muscle damage .

- Antidiabetic Potential : Research indicates that compounds similar to this compound demonstrate hypoglycemic effects, suggesting potential applications in treating diabetes and managing blood glucose levels .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Ergogenic Supplementation | Enhances physical performance and reduces muscle damage during exercise. |

| Antidiabetic Effects | Exhibits potential in lowering blood sugar levels and managing diabetes symptoms. |

| Neuroprotective Properties | May offer protective effects on neuronal health and function due to its amino acid structure. |

Study 1: Ergogenic Effects on Athletes

A study conducted by Luckose et al. (2015) examined the effects of various amino acid derivatives, including this compound, on athletic performance. The findings suggested that supplementation with these compounds could enhance endurance and recovery in athletes, making them valuable for ergogenic dietary strategies .

Study 2: Antidiabetic Mechanisms

Another study explored the hypoglycemic effects of this compound analogs in diabetic models. The results indicated that these compounds could significantly reduce blood glucose levels through insulin-mediated pathways, highlighting their potential use in diabetes management .

属性

IUPAC Name |

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(9H-xanthen-9-ylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c28-22(14-19(24(29)30)26-25(31)32-15-16-8-2-1-3-9-16)27-23-17-10-4-6-12-20(17)33-21-13-7-5-11-18(21)23/h1-13,19,23H,14-15H2,(H,26,31)(H,27,28)(H,29,30)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGUJYWDGWXJFG-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。